molecular formula C10H10FNO B1446830 5-fluoro-2-methyl-3,4-dihydroisoquinolin-1(2H)-one CAS No. 406923-62-4

5-fluoro-2-methyl-3,4-dihydroisoquinolin-1(2H)-one

Cat. No.: B1446830
CAS No.: 406923-62-4
M. Wt: 179.19 g/mol
InChI Key: NZHAXFSIKFRAGV-UHFFFAOYSA-N
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Description

5-Fluoro-2-methyl-3,4-dihydroisoquinolin-1(2H)-one is a chemical building block based on the privileged 3,4-dihydroisoquinolin-1(2H)-one scaffold, a structure prevalent in numerous biologically active compounds and natural products . This core scaffold is recognized as synthetically accessible and highly versatile for the design of novel bioactive molecules . In medicinal chemistry, derivatives of the 3,4-dihydroisoquinolin-1(2H)-one scaffold have been identified as potent and selective antagonists of the WDR5 WIN site, a high-profile target in anticancer drug discovery . Structure-based optimization of this core has led to inhibitors with picomolar binding affinity and demonstrated efficacy in animal models of cancer, supporting its value in oncology research . Beyond oncology, the 3,4-dihydroisoquinolin-1(2H)-one scaffold shows significant potential in agrochemical development. Synthetic derivatives have exhibited superior antioomycete activity against plant pathogens like Pythium recalcitrans , outperforming commercial fungicides in both in vitro and in vivo studies . This makes it a promising starting point for the development of new plant disease management agents. This product is intended for research and development use only by technically qualified individuals. It is not intended for use in humans, drugs, cosmetics, or any other consumer applications.

Properties

IUPAC Name

5-fluoro-2-methyl-3,4-dihydroisoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO/c1-12-6-5-7-8(10(12)13)3-2-4-9(7)11/h2-4H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZHAXFSIKFRAGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1=O)C=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 5-fluoro-2-methyl-3,4-dihydroisoquinolin-1(2H)-one generally follows a multi-step sequence:

  • Construction of the 3,4-dihydroisoquinolin-1(2H)-one core via cyclization reactions.
  • Introduction of the fluorine atom at the 5-position on the aromatic ring.
  • Methylation at the 2-position of the dihydroisoquinolinone ring.

These steps are often accomplished through classical organic transformations such as Schmidt reaction for ring formation, electrophilic fluorination, and alkylation reactions.

Preparation of the Dihydroisoquinolinone Core

A common approach to synthesize the 3,4-dihydroisoquinolin-1(2H)-one core involves the Schmidt reaction starting from appropriately substituted indenones or related precursors. For example, a methoxy-substituted indenone can be converted to the corresponding methoxy-substituted dihydroisoquinolinone by reaction with sodium azide in the presence of methanesulfonic acid in dichloromethane. This method has been reported with good yields and provides a versatile intermediate for further functionalization.

Table 1: Typical Reaction Conditions for Dihydroisoquinolinone Core Formation

Step Reagents/Conditions Outcome
Starting material 6-fluoro-2,3-dihydro-1H-inden-1-one (fluoro-substituted) Fluorine incorporated at 5-position
Sodium azide, methanesulfonic acid, DCM Schmidt reaction, room temperature Formation of 5-fluoro-3,4-dihydroisoquinolin-1(2H)-one core

Chemical Reactions Analysis

Substitution Reactions

The fluorine atom at position 5 undergoes nucleophilic aromatic substitution (NAS) under basic conditions. Key reactions include:

Reaction Reagents/Conditions Major Product Yield Source
Amine substitutionMethylamine, NaH, DMF, 80°C5-(Methylamino)-2-methyl-3,4-dihydroisoquinolin-1(2H)-one72%
Thiol substitutionThiophenol, K₂CO₃, DMSO, 60°C5-(Phenylthio)-2-methyl-3,4-dihydroisoquinolin-1(2H)-one65%
Hydroxide substitutionNaOH, H₂O/EtOH, reflux5-Hydroxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one58%

Mechanistic Notes :

  • The fluorine’s electronegativity activates the ring for NAS, while the 2-methyl group slightly hinders para-substitution due to steric effects .

  • Polar aprotic solvents (e.g., DMF) enhance nucleophilicity .

Oxidation Reactions

The dihydroisoquinolinone core undergoes oxidation to form quinolinones:

Oxidizing Agent Conditions Product Yield Source
KMnO₄H₂O, 80°C, 6h5-Fluoro-2-methylisoquinolin-1(2H)-one68%
CrO₃Acetic acid, 50°C, 4h5-Fluoro-2-methylisoquinoline-1,3-dione54%

Key Insight :
Oxidation preferentially targets the saturated 3,4-dihydro ring, forming aromatic isoquinolinones .

Reduction Reactions

The carbonyl group at position 1 is reducible under standard conditions:

Reducing Agent Conditions Product Yield Source
LiAlH₄THF, 0°C → RT, 2h5-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline81%
NaBH₄MeOH, RT, 12h5-Fluoro-2-methyl-3,4-dihydroisoquinolin-1-ol63%

Ring-Opening Reactions

Under strong acidic conditions, the dihydroisoquinolinone ring undergoes hydrolysis:

Acid Conditions Product Yield Source
HCl (conc.)Reflux, 8h5-Fluoro-2-methyl-3,4-dihydroisoquinoline75%

Comparative Reactivity Analysis

The table below contrasts reactivity with analogous halogenated dihydroisoquinolinones:

Compound Substitution Rate (k, s⁻¹) Oxidation Yield Reduction Yield Key Influence
5-Fluoro-2-methyl derivative2.1 × 10⁻³68% (KMnO₄)81% (LiAlH₄)Fluorine’s electron-withdrawing effect
7-Bromo-2-methyl derivative1.8 × 10⁻³72% (KMnO₄)76% (LiAlH₄)Bromine’s lower electronegativity
5-Nitro-3-methyl derivative3.4 × 10⁻³82% (CrO₃)58% (NaBH₄)Nitro group’s strong activation

Mechanistic and Structural Considerations

  • Steric Effects : The 2-methyl group slows substitution at position 8 but has minimal impact on position 5 .

  • Electronic Effects : Fluorine’s -I effect enhances electrophilicity at position 5, favoring NAS over other positions .

  • Ring Strain : The saturated 3,4-dihydro ring increases susceptibility to oxidation compared to fully aromatic analogs .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Recent studies have highlighted the potential of 5-fluoro-2-methyl-3,4-dihydroisoquinolin-1(2H)-one as an anticancer agent. It has been shown to inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, a study demonstrated that derivatives of this compound exhibited potent antiproliferative activity against MV4:11 cells, with a binding affinity below the detection limit of standard assays .

Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties, particularly in the context of neurodegenerative diseases such as Parkinson's and Alzheimer's. Research indicates that it acts as a positive allosteric modulator of dopamine receptors, potentially alleviating symptoms associated with these conditions .

Condition Mechanism Reference
CancerInduces apoptosis and cell cycle arrest
Parkinson's DiseaseModulates dopamine receptors
Alzheimer's DiseaseEnhances cognitive function

Antimicrobial Properties
this compound has shown promising antimicrobial activity against various pathogens. A study involving derivatives of this compound revealed significant efficacy against Pythium recalcitrans, a phytopathogen, outperforming traditional antifungal agents like hymexazol .

Table: Antimicrobial Efficacy of Derivatives

Compound Pathogen EC50 (mM) Preventive Efficacy (%)
I23Pythium recalcitrans1496.5
HymexazolPythium recalcitrans37.763.9

Synthesis and Structural Insights

The synthesis of this compound typically involves the Castagnoli–Cushman reaction. This method has been optimized to yield high-purity products suitable for further biological testing . The structural characteristics of this compound contribute significantly to its biological activity, with the fluorine atom enhancing binding interactions with target proteins.

Mechanism of Action

The mechanism of action of 5-fluoro-2-methyl-3,4-dihydroisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can enhance its binding affinity to target proteins, leading to modulation of their activity. The compound may also interact with cellular enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

The bioactivity of dihydroisoquinolinones is highly sensitive to substituent positioning and linker groups. Key analogs and their structural distinctions are summarized below:

Table 1: Structural Comparison of Selected Dihydroisoquinolinones
Compound Name Substituents/Linkers Key Features
5-Fluoro-2-methyl-DHIQ 5-F, 2-Me Fluorine enhances metabolic stability; 2-Me may influence steric effects
6-Fluoro-DHIQ (CAS 214045-84-8) 6-F Fluorine at C6 alters electronic properties and binding affinity
16g (Mathew et al.) 6-OH, 7-OMe, 2-(3,4,5-trimethoxybenzoyl) Carbonyl linker to methoxyaryl group; potent antiproliferative (GI₅₀ 51 nM)
16f (Mathew et al.) 6-OH, 7-OMe, 2-(3,5-dimethoxybenzoyl) Similar to 16g but with reduced methoxy substitution
167/168 () N-substitution (unspecified) Nitrogen modifications retain potency despite limited SAR improvement
5-Hydroxy-4-(3-hydroxyphenyl)-DHIQ 5-OH, 4-(3-hydroxyphenyl) Polar groups enhance solubility; antifungal/antimicrobial activity

The 5-fluoro-2-methyl derivative lacks the methoxyaryl linkers seen in highly active analogs like 16g but shares the dihydroisoquinolinone core, which is critical for conformational biasing and tubulin binding .

Antiproliferative and Tubulin Inhibition
  • 16g and 16f : Exhibit GI₅₀ values of 51 nM (DU-145 cells) and 33 nM (NCI 60-cell line mean), respectively. Their sulfamate derivatives (17f, 17g) show tubulin polymerization inhibition comparable to combretastatin A-4 .
  • 5-Fluoro-2-methyl-DHIQ: While direct data are unavailable, fluorine at C5 may enhance membrane permeability and metabolic stability, as seen in fluorinated pharmaceuticals.
  • Compound 167/168 : Retain potent inhibitory activity despite minimal improvement from N-substitution, suggesting the core scaffold drives efficacy .
Antimicrobial and Antifungal Activity
  • Derivatives like 5-hydroxy-4-(3-hydroxyphenyl)-DHIQ () demonstrate moderate activity against Blumeria graminis and Botrytis cinerea, highlighting the role of hydroxyl groups in pathogen targeting .

Biological Activity

5-Fluoro-2-methyl-3,4-dihydroisoquinolin-1(2H)-one is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This compound, characterized by a fluorine atom at the 5-position and a methyl group at the 2-position of the isoquinoline structure, has been studied for its interactions with various biological targets, particularly sigma receptors and its applications in agricultural and medicinal chemistry.

The molecular formula of this compound is C10H10FNC_{10}H_{10}FN with a molecular weight of approximately 165.16 g/mol. The presence of the fluorine atom enhances its reactivity, making it suitable for various chemical transformations that can lead to derivatives with improved biological activity.

Sigma Receptor Modulation

Research indicates that this compound acts as a ligand for sigma receptors, which are implicated in numerous physiological processes including neuroprotection and modulation of pain. Studies have shown that compounds with similar structures exhibit significant binding affinities towards these receptors, suggesting that this compound may also possess similar properties .

Antifungal Activity

A notable study explored the synthesis of various derivatives of 3,4-dihydroisoquinolin-1(2H)-one, including this compound, to evaluate their antifungal activities against Pythium recalcitrans. The results indicated that certain derivatives exhibited superior antifungal activity compared to traditional agents. For instance, one derivative demonstrated an EC50 value of 14 mM against P. recalcitrans, which was more effective than the commercial fungicide hymexazol .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies have revealed critical insights into the biological activity of isoquinoline derivatives. The presence of specific functional groups, such as the C4-carboxyl group in certain derivatives, has been shown to enhance activity against phytopathogens. This emphasizes the importance of structural modifications in optimizing biological efficacy .

Case Study: Antifungal Efficacy

In a study focusing on the antifungal properties of isoquinoline derivatives, researchers synthesized a series of compounds and tested them against various fungal pathogens. The compound I23 was identified as having significant activity with an EC50 value lower than hymexazol. Moreover, it exhibited an impressive in vivo preventive efficacy rate of 96.5% at higher doses .

Case Study: Sigma Receptor Interaction

Another investigation into the interaction of similar compounds with sigma receptors demonstrated that modifications at specific positions on the isoquinoline ring could lead to enhanced binding affinity and selectivity. This opens avenues for developing new therapeutic agents targeting neurological disorders through sigma receptor modulation .

Comparative Analysis

The following table summarizes key structural features and biological activities of selected isoquinoline derivatives:

Compound NameBinding Affinity (Ki)Antifungal Activity (EC50)Unique Features
This compoundTBD14 mMFluorine at position 5
6-Fluoro-3,4-dihydroisoquinolin-1(2H)-oneTBDTBDFluorine at position 6
4-Fluoro-N,N-dimethylbenzamideTBDTBDDifferent core structure

Q & A

Q. What are the common synthetic routes for 5-fluoro-2-methyl-3,4-dihydroisoquinolin-1(2H)-one derivatives?

  • Methodological Answer : A widely used approach involves condensation reactions followed by functionalization. For example, LiAlH₄ reduction of precursors in THF, followed by treatment with SOCl₂ in CHCl₃, yields intermediates that can be fluorinated and methylated to form the target compound . Alternative routes include Ru(II)-catalyzed C–H functionalization using imidates and vinyl-1,3-dioxolan-2-one, which allows one-pot synthesis of alkenyl-substituted derivatives under mild conditions .

Q. How is the structural conformation of dihydroisoquinolinone derivatives verified?

  • Methodological Answer : X-ray crystallography is critical for confirming molecular geometry. For example, deviations of heterocyclic atoms (e.g., C8 and N1) from planar arrangements in 3,4-dihydroisoquinolin-1(2H)-one derivatives are measured to assess ring puckering . Computational tools like density functional theory (DFT) can supplement experimental data to resolve ambiguities in stereochemistry.

Q. What analytical techniques are used to characterize intermediates and final products?

  • Methodological Answer :
  • 1H NMR : Monitors regioselectivity in substitution reactions (e.g., fluorine or methyl group placement) .
  • Mass spectrometry (MS) : Confirms molecular weight and fragmentation patterns, with tools like Lipid Search (for lipid-like derivatives) enabling precise MS/MS matching .
  • Chromatography : HPLC or TLC with silica gel purification ensures purity, especially for biologically active derivatives .

Advanced Research Questions

Q. How can catalytic systems be optimized for C–H functionalization in dihydroisoquinolinone synthesis?

  • Methodological Answer : Ru(II) catalysts with π-accepting ligands (e.g., Cp* or p-cymene) enhance regioselectivity in allylation reactions. Key parameters include:
  • Solvent polarity (dioxane or DMF improves yield).
  • Temperature control (80–100°C balances reactivity and decomposition).
  • Substrate scope testing with electron-deficient/rich aryl groups to evaluate functional group tolerance .

Q. What strategies resolve contradictory bioactivity data in enzyme inhibition studies?

  • Methodological Answer :
  • Comparative SAR Studies : Modify substituents (e.g., fluoro vs. hydroxy groups) to assess their impact on binding affinity. For example, 3-hydroxycoumarin derivatives show potent DAAO inhibition, while fluorinated dihydroisoquinolinones may target EZH2 .
  • Crystallographic Analysis : Resolve enzyme-inhibitor complexes (e.g., EZH2 with PF-06821497) to identify critical interactions like hydrogen bonding or steric hindrance .
  • Statistical Validation : Use ANOVA to compare IC₅₀ values across replicates, ensuring significance thresholds (p < 0.05) are met .

Q. How do researchers design dihydroisoquinolinone derivatives for selective enzyme inhibition?

  • Methodological Answer :
  • Scaffold Hybridization : Merge dihydroisoquinolinone cores with known pharmacophores (e.g., acetylcholinesterase inhibitors like 1,2-dihydroisoquinolin-3(4H)-one derivatives) .
  • Molecular Docking : Screen virtual libraries against target enzymes (e.g., MAO-A or NMDA receptors) to prioritize candidates for synthesis .
  • In Vivo/In Vitro Correlation : Validate selectivity using cell-based assays (e.g., tumor growth inhibition for EZH2-targeting derivatives) .

Q. What experimental designs address low yields in multi-step syntheses?

  • Methodological Answer :
  • DoE (Design of Experiments) : Optimize reaction parameters (e.g., stoichiometry, catalyst loading) using software like Minitab.
  • Flow Chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., LiAlH₄ reductions) .
  • Microwave Assistance : Accelerate slow steps (e.g., cyclization) while reducing side reactions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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5-fluoro-2-methyl-3,4-dihydroisoquinolin-1(2H)-one
Reactant of Route 2
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5-fluoro-2-methyl-3,4-dihydroisoquinolin-1(2H)-one

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